2,4,5-Tris(ethylsulfanyl)benzene-1-thiol
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Overview
Description
2,4,5-Tris(ethylsulfanyl)benzene-1-thiol: is an organic compound characterized by the presence of three ethylsulfanyl groups attached to a benzene ring, along with a thiol group. This compound is part of the thiol family, known for their sulfur-containing functional groups. Thiols are often recognized for their strong and distinctive odors, which are reminiscent of garlic or rotten eggs.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2,4,5-Tris(ethylsulfanyl)benzene-1-thiol typically involves nucleophilic substitution reactions. One common method is the reaction of an alkyl halide with thiourea, which produces an intermediate isothiouronium salt. This intermediate is then hydrolyzed to yield the desired thiol . Another approach involves the reaction of sodium hydrosulfide with an alkyl halide, leveraging the high nucleophilicity of sulfur .
Industrial Production Methods:
In industrial settings, the production of thiols often relies on similar nucleophilic substitution reactions but on a larger scale. The use of thiourea or sodium hydrosulfide as sulfur sources is common, with reaction conditions optimized for yield and purity. The process may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Thiols can be oxidized to form disulfides.
Substitution: Thiols can undergo nucleophilic substitution reactions with alkyl halides to form thioethers.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkyl halides, thiourea, sodium hydrosulfide.
Major Products:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Thioethers.
Scientific Research Applications
Chemistry:
2,4,5-Tris(ethylsulfanyl)benzene-1-thiol is used as a building block in organic synthesis. Its thiol group can participate in various reactions, making it valuable for creating more complex molecules .
Biology and Medicine:
In biological research, thiols are often used as reducing agents to maintain proteins in their reduced state. They can also act as protective groups for sensitive functional groups during synthesis .
Industry:
In industrial applications, thiols are used in the production of polymers and as additives in lubricants to prevent oxidation and wear .
Mechanism of Action
The mechanism of action of 2,4,5-Tris(ethylsulfanyl)benzene-1-thiol involves its thiol group, which can undergo nucleophilic attacks on electrophilic centers. This property makes it useful in various chemical reactions, including the formation of thioethers and disulfides . The sulfur atom in the thiol group is highly nucleophilic, allowing it to participate in a wide range of reactions.
Comparison with Similar Compounds
2,4,6-Trimethylthiophenol: Similar in structure but with methyl groups instead of ethylsulfanyl groups.
2,4,5-Trichlorobenzenethiol: Contains chlorine atoms instead of ethylsulfanyl groups.
Uniqueness:
2,4,5-Tris(ethylsulfanyl)benzene-1-thiol is unique due to the presence of three ethylsulfanyl groups, which provide distinct chemical properties compared to other thiols. These groups can influence the compound’s reactivity and stability, making it suitable for specific applications in synthesis and industry .
Properties
CAS No. |
74542-74-8 |
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Molecular Formula |
C12H18S4 |
Molecular Weight |
290.5 g/mol |
IUPAC Name |
2,4,5-tris(ethylsulfanyl)benzenethiol |
InChI |
InChI=1S/C12H18S4/c1-4-14-10-8-12(16-6-3)11(15-5-2)7-9(10)13/h7-8,13H,4-6H2,1-3H3 |
InChI Key |
NWVIUTWZOSVTSW-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC(=C(C=C1S)SCC)SCC |
Origin of Product |
United States |
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